2-[Amino(cyclopropyl)methyl]-4-ethylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-ethylphenol |
InChI |
InChI=1S/C12H17NO/c1-2-8-3-6-11(14)10(7-8)12(13)9-4-5-9/h3,6-7,9,12,14H,2,4-5,13H2,1H3 |
InChI Key |
MNTWOKSZTVUPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(C2CC2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-[Amino(cyclopropyl)methyl]-4-ethylphenol
A retrosynthetic analysis of this compound suggests several possible disconnections to simplify the target molecule into readily available starting materials. The primary bond disconnections to consider are the carbon-carbon bond between the phenyl ring and the aminomethyl group, and the carbon-nitrogen bond of the amino group.
One plausible retrosynthetic pathway involves the disconnection of the C-C bond between the phenolic ring and the benzylic carbon. This leads to a 4-ethylphenol (B45693) derivative functionalized at the ortho position with an electrophilic group and a nucleophilic aminocyclopropylmethane equivalent. A more common and practical approach, however, is to consider the formation of this bond through an initial ortho-functionalization of 4-ethylphenol, followed by the introduction of the aminocyclopropylmethyl moiety.
Further disconnection of the cyclopropylmethyl group from the phenolic ring points towards a strategy involving the reaction of a suitable 4-ethylphenol derivative with a cyclopropylmethylating agent. The cyclopropyl (B3062369) group itself can be retrosynthetically traced back to precursors amenable to cyclopropanation reactions.
Convergent and Linear Synthetic Strategies for the Core Structure
The synthesis of the this compound core can be approached through both linear and convergent strategies.
| Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential modification of a single starting material (e.g., 4-ethylphenol). | Conceptually simpler to plan. | Can result in lower overall yields over many steps. |
| Convergent | Independent synthesis of key fragments followed by their coupling. | Often leads to higher overall yields. Can be more flexible for analog synthesis. | May require more complex coupling reactions. |
Alkylation and Arylation Reactions for Phenolic and Amino Group Introduction
The introduction of the key functional groups in this compound relies on established alkylation and amination methodologies.
Ortho-Alkylation of 4-Ethylphenol: A crucial step in many potential synthetic routes is the selective functionalization of 4-ethylphenol at the ortho position. The Mannich reaction, for instance, could be employed to introduce an aminomethyl group ortho to the hydroxyl group, although this would require subsequent modification to incorporate the cyclopropyl moiety. google.com Alternatively, ortho-lithiation of a protected 4-ethylphenol followed by reaction with a cyclopropyl-containing electrophile could be a viable strategy. Oxidative cyclization at the ortho-position of a phenol (B47542) derivative is another advanced method for forming a new ring, which could be adapted for the synthesis of related structures. nih.govnih.gov
Introduction of the Amino Group: The amino group can be introduced at various stages of the synthesis. If a cyclopropyl ketone precursor is used, reductive amination would be a straightforward method. This involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. Alternatively, the synthesis of primary cyclopropylamines can be achieved from nitriles through a titanium(II)-mediated coupling with Grignard reagents. organic-chemistry.org
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Control
The benzylic carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical consideration.
Asymmetric Synthesis: Several strategies can be employed to achieve enantiomeric control. The use of a chiral catalyst in a key bond-forming step is a powerful approach. For instance, asymmetric cyclopropanation reactions can be used to establish the stereochemistry of the cyclopropyl ring, which could then influence the stereochemistry of the adjacent benzylic center. rochester.edu The asymmetric synthesis of cyclopropylamines has been achieved starting from chiral N-sulfinyl α-chloro ketimines. nih.gov Furthermore, copper-catalyzed three-component cyclopropene (B1174273) alkenylamination allows for the highly enantioselective synthesis of polysubstituted chiral cyclopropylamines. rsc.org
Chiral Resolution: If an asymmetric synthesis is not employed, the resulting racemic mixture of enantiomers can be separated through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine. These diastereomeric salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another common method for the analytical and preparative separation of enantiomers.
| Technique | Description | Key Features |
| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. | Can be highly efficient and atom-economical. Requires development of specific catalytic systems. |
| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds. Often involves the formation and separation of diastereomers. |
Cyclopropyl Ring Formation and Integration into the Molecular Scaffold
The formation of the cyclopropane (B1198618) ring is a key transformation in the synthesis of the target molecule. There are numerous methods for cyclopropanation in organic synthesis.
One common method is the reaction of an alkene with a carbene or carbenoid. The Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple, is a classic example. Another approach involves the use of diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper complexes.
Intramolecular cyclization reactions can also be employed. For example, a 1,3-dihalide can undergo a Wurtz-type coupling to form a cyclopropane ring. The Corey-Chaykovsky reaction, involving the reaction of a sulfonium (B1226848) ylide with an α,β-unsaturated carbonyl compound, can also be used to generate a cyclopropyl ketone, which is a useful intermediate. nih.gov
The integration of the cyclopropyl ring into the molecular scaffold can be achieved by either forming the ring on a pre-existing fragment of the molecule or by coupling a pre-formed cyclopropyl-containing building block. For instance, a cyclopropyl Grignard reagent could be added to an ortho-formylated 4-ethylphenol derivative.
Design and Synthesis of Derivatives and Analogues of this compound
The synthesis of derivatives and analogues of this compound allows for the systematic exploration of its structure-activity relationships.
Systematic Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime target for modification due to its reactivity. It can be readily alkylated, acylated, or converted to other functional groups.
Alkylation: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. For example, methylation can be achieved using methyl iodide and a base like potassium carbonate.
Acylation: Ester derivatives can be prepared by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This introduces an acyl group, and the nature of this group can be varied to modulate the properties of the molecule.
Other Modifications: The phenolic hydroxyl group can also be converted to a sulfonate ester, such as a tosylate or mesylate, which can then act as a leaving group in nucleophilic substitution reactions.
These modifications can significantly alter the electronic and steric properties of the molecule, which can in turn influence its biological activity.
| Modification | Reagents | Product |
| Alkylation (Etherification) | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | Alkoxy derivative |
| Acylation (Esterification) | Acyl chloride or anhydride, Base (e.g., Pyridine) | Acyl ester derivative |
| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | Sulfonate ester |
Structural Diversification at the Amino Group
The primary amino group is a key site for structural modification, allowing for the synthesis of a wide array of derivatives with potentially modulated properties. Standard organic transformations can be readily applied to functionalize this group.
N-Alkylation and N-Acylation: Direct N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. masterorganicchemistry.com A more controlled and atom-economical approach is the "hydrogen borrowing" or "acceptorless dehydrogenation" methodology, which utilizes alcohols as alkylating agents in the presence of transition-metal catalysts (e.g., Iridium or Ruthenium complexes). nih.govacs.org This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the captured hydrogen. N-acylation, to form stable amide derivatives, is straightforwardly accomplished using acyl chlorides or anhydrides. Sustainable enzymatic methods for amide bond formation have also been developed, offering a green alternative. nih.gov
Reductive Amination: Reductive amination is a versatile and widely used method for introducing a variety of substituents onto a primary amine. wikipedia.orgfrontiersin.org The reaction proceeds by condensing the primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgchemistrysteps.com Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This one-pot procedure is highly efficient for creating a diverse library of N-substituted compounds. acs.org
| Transformation | Reagent/Catalyst System | Resulting Functional Group | Example Product Structure |
|---|---|---|---|
| N-Methylation | Formaldehyde, NaBH₃CN | Dimethylamino | HO-C₆H₃(Et)-CH(N(CH₃)₂)cPr |
| N-Ethylation | Acetaldehyde, NaBH(OAc)₃ | Ethylamino | HO-C₆H₃(Et)-CH(NHEt)cPr |
| N-Benzylation | Benzaldehyde, NaBH₃CN | Benzylamino | HO-C₆H₃(Et)-CH(NHBn)cPr |
| N-Acetylation | Acetic Anhydride, Base | Acetamido | HO-C₆H₃(Et)-CH(NHCOCH₃)cPr |
| N-Alkylation (Hydrogen Borrowing) | Ethanol, Ru or Ir catalyst | Ethylamino | HO-C₆H₃(Et)-CH(NHEt)cPr |
Exploration of Substituents on the Aromatic Ring
The phenol ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a strong activating, ortho, para-director, while the ethyl group at C4 and the amino(cyclopropyl)methyl group at C2 are weaker activating ortho, para-directors. ntu.edu.sgjove.comucalgary.ca
The positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents can be analyzed to predict the regiochemical outcome:
-OH group (at C1): Strongly directs towards positions 2 (blocked), 4 (blocked), and 6.
-CH(NH₂)cPr group (at C2): A bulky, weakly activating group that directs towards positions 4 (blocked) and 6.
-Ethyl group (at C4): A weakly activating group that directs towards positions 2 (blocked), 6, and 3/5.
The cumulative effect of these groups, particularly the powerful influence of the hydroxyl group, strongly favors substitution at the C6 position, which is ortho to the hydroxyl and meta to the ethyl group. Substitution at C3 or C5 is less likely but possible, depending on the reaction conditions and the steric bulk of the electrophile. Due to the high reactivity of the phenol ring, mild reaction conditions are often necessary to prevent polysubstitution and oxidative side reactions. ucalgary.calibretexts.org
| Reaction | Reagent | Major Product (Predicted) |
|---|---|---|
| Bromination | Br₂ in a non-polar solvent | 6-Bromo-2-[amino(cyclopropyl)methyl]-4-ethylphenol |
| Nitration | Dilute HNO₃ | 6-Nitro-2-[amino(cyclopropyl)methyl]-4-ethylphenol |
| Friedel-Crafts Acylation | CH₃COCl, mild Lewis acid (e.g., ZnCl₂) | 6-Acetyl-2-[amino(cyclopropyl)methyl]-4-ethylphenol |
| Sulfonation | Concentrated H₂SO₄ (mild conditions) | 2-[Amino(cyclopropyl)methyl]-4-ethyl-6-sulfophenol |
Investigation of Cyclopropyl Ring Modifications
The cyclopropyl group, while generally stable, possesses significant ring strain that can be exploited in synthetic transformations. Cyclopropylamines, in particular, can serve as versatile intermediates in reactions involving ring-opening or functionalization. acs.orgchemrxiv.org
Transition-metal catalysis offers a powerful platform for modifying cyclopropane rings. nih.gov For instance, catalytic [3+2] annulation reactions of aminocyclopropanes with aldehydes could potentially lead to the stereoselective synthesis of substituted aminotetrahydrofurans. acs.org The unique electronic properties of the cyclopropane C-C bonds allow them to participate in cross-coupling reactions, which are typically challenging for other saturated C(sp³) substrates. nih.gov While direct C-H amination of a cyclopropane ring is challenging, novel phosphine-catalyzed methods have been developed for related systems. acs.org Such strategies could hypothetically be adapted to introduce further functionality directly onto the cyclopropyl moiety.
| Reaction Type | Potential Reagent/Catalyst | Hypothetical Product Class |
|---|---|---|
| [3+2] Annulation | Aldehyde, Iron Catalyst | Tetrahydrofuran derivative |
| Ring-Opening Hydroamination | Amine, Transition Metal Catalyst | Substituted homoallylic amine |
| C-C Cross-Coupling | Aryl Halide, Palladium Catalyst | Phenyl-substituted cyclopropyl derivative |
Novel Reaction Methodologies and Process Optimization in Synthesis
Modern synthetic chemistry emphasizes the development of efficient, selective, and sustainable reaction protocols. The synthesis of this compound and its derivatives can benefit significantly from catalytic approaches and the application of green chemistry principles.
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis provides the means to achieve high selectivity and efficiency, often under mild conditions.
Transition Metal Catalysis: Beyond the applications in N-alkylation and cyclopropane modification mentioned previously, transition metals are crucial for constructing key fragments of the molecule. For example, copper-catalyzed three-component reactions involving cyclopropenes can provide access to highly substituted, enantioenriched cyclopropylamines. rsc.org Palladium-catalyzed cross-coupling reactions are also indispensable for installing functionalized cyclopropanes onto aromatic scaffolds. nih.gov
Organocatalysis: Asymmetric organocatalysis has become a cornerstone for producing chiral molecules without relying on metal catalysts. umb.edu The synthesis of an enantiomerically pure form of this compound, which possesses a stereocenter at the benzylic carbon, could be achieved using chiral organocatalysts. For instance, chiral phosphoric acids or sulfonimides have been used to catalyze the asymmetric allylation of imines, a key step in the synthesis of chiral homoallylic amines, which are structurally related precursors. beilstein-journals.orgnih.gov
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal catalysts for green synthesis. mdpi.comnih.gov The chiral amine moiety could be installed with high enantiomeric excess using enzymes such as ω-transaminases (which transfer an amino group to a prochiral ketone), imine reductases (IREDs), or engineered amine dehydrogenases (AmDHs). nih.govmanchester.ac.uk These biocatalytic methods are increasingly used in pharmaceutical synthesis for their efficiency and sustainability. hims-biocat.eu
Environmentally Benign Synthetic Protocols and Green Chemistry Principles
Adhering to the principles of green chemistry is essential for modern process development. acs.org The synthesis of the target compound can be optimized to minimize environmental impact.
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic methods like hydrogen borrowing and reductive amination are inherently more atom-economical than classical methods that use stoichiometric reagents and generate significant waste. rsc.org
Use of Greener Solvents and Conditions: Replacing volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents is a key goal. rsc.org Many modern catalytic reactions, including N-alkylation and biocatalytic transformations, can be performed in aqueous media. researchgate.net
Energy Efficiency: Microwave-assisted synthesis is a proven technology for accelerating reaction rates, thereby reducing reaction times and energy consumption. nih.govcetjournal.it The extraction of phenolic precursors and the synthesis of phenolic compounds can be significantly enhanced using microwave irradiation. nih.govcetjournal.itmdpi.com
Catalysis over Stoichiometry: The use of catalytic amounts of a substance is preferable to stoichiometric reagents. acs.org As detailed above, transition metal, organo-, and biocatalytic methods are central to developing a sustainable synthesis for this class of compounds. These approaches not only reduce waste but also open pathways to novel chemical transformations. rsc.org
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies
Design Principles for Modulating the Biological Activity Profile of 2-[Amino(cyclopropyl)methyl]-4-ethylphenol Analogues
The design of analogues of this compound would likely be guided by principles aimed at optimizing interactions with a specific biological target. Key strategies would involve:
Modification of the Phenolic Ring: Altering the electronic properties and steric bulk of the phenol (B47542) ring can significantly impact binding affinity and selectivity. Substituents on the aromatic ring can influence hydrogen bonding, hydrophobic interactions, and cation-pi interactions with the target protein.
Alteration of the Amino Group: The basicity of the amino group is crucial for forming salt bridges with acidic residues in a binding pocket. N-alkylation or N-acylation can modulate this basicity and introduce additional interaction points.
Modification of the Cyclopropyl (B3062369) Group: The rigid cyclopropyl ring restricts the conformational flexibility of the molecule, which can be advantageous for fitting into a specific binding site. Modifications to this group, such as substitution or ring-opening, would alter the compound's three-dimensional shape and could impact its binding mode and kinetics.
Scaffold Hopping: Replacing the phenol or cyclopropyl moieties with bioisosteric groups could lead to novel analogues with improved properties. For example, replacing the phenol with other heterocyclic systems could alter the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Analysis of Positional and Substituent Effects on Bioactivity
The specific placement and nature of substituents on the this compound scaffold are predicted to have a profound effect on its biological activity.
Phenolic Ring Substitution: The position and electronic nature of substituents on the phenol ring are critical. For instance, electron-withdrawing groups could alter the pKa of the phenolic hydroxyl group, affecting its ability to act as a hydrogen bond donor. The ethyl group at the 4-position likely contributes to hydrophobic interactions within the binding pocket. Moving this group or replacing it with other alkyl or alkoxy groups would probe the size and nature of this hydrophobic pocket.
Amino Group Substitution: Substitution on the nitrogen atom can influence both the steric and electronic properties of the molecule. Small alkyl groups might be tolerated or even enhance binding, while larger, bulkier groups could introduce steric hindrance.
| Modification Site | Potential Substituents | Predicted Impact on Bioactivity |
| Phenol Ring (positions 3, 5, 6) | Halogens, Alkyl, Alkoxy, Nitro | Modulate electronic properties, steric interactions, and metabolic stability. |
| Amino Group | Methyl, Ethyl, Acetyl | Alter basicity, introduce new interaction points, and affect steric hindrance. |
| Cyclopropyl Ring | Methyl, Hydroxyl | Introduce stereocenters and probe the three-dimensional space of the binding pocket. |
Enantioselective and Diastereoselective Influences on Molecular Recognition and Pharmacological Efficacy
The carbon atom attached to the amino group and the cyclopropyl ring is a chiral center. Therefore, this compound exists as a pair of enantiomers. Biological systems are inherently chiral, and it is highly probable that the two enantiomers will exhibit different pharmacological activities. One enantiomer may bind with higher affinity to the target protein, leading to greater efficacy, while the other may be less active or even interact with off-target proteins, potentially causing side effects.
Furthermore, if the cyclopropyl ring is substituted, additional chiral centers can be introduced, leading to the formation of diastereomers. These diastereomers will have distinct three-dimensional arrangements of atoms and are likely to display significant differences in their biological profiles. The selective synthesis and biological evaluation of individual stereoisomers are crucial for understanding the precise structural requirements for optimal activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
While no specific QSAR models for this compound derivatives are currently published, a hypothetical QSAR study would involve synthesizing a series of analogues with systematic variations in their physicochemical properties and measuring their biological activity. The data would then be used to build a mathematical model that correlates the structural features with the observed activity.
Key molecular descriptors that would likely be important in a QSAR model for this class of compounds include:
Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or -withdrawing nature of substituents on the phenol ring, which affects pKa and hydrogen bonding potential.
Steric Parameters (e.g., Taft steric parameters, molar refractivity): These quantify the size and shape of substituents, which is critical for understanding how they fit into a binding site.
Topological Indices: These numerical descriptors of molecular structure can capture information about branching and connectivity.
A predictive QSAR model could then be used to guide the design of new, more potent analogues.
Computational Approaches to SAR and SKR Elucidation
In the absence of extensive experimental data, computational methods can provide valuable insights into the SAR and SKR of this compound and its derivatives.
Molecular docking simulations could be used to predict the binding mode of this compound within the active site of a target protein. This would involve generating a three-dimensional model of the compound and "docking" it into the crystal structure of the protein. The simulation would identify the most favorable binding pose and highlight key interactions, such as:
Hydrogen bonds: Between the phenolic hydroxyl and amino groups of the ligand and polar residues in the protein.
Hydrophobic interactions: Between the ethyl and cyclopropyl groups of the ligand and nonpolar residues in the protein.
Cation-pi interactions: Between the protonated amino group of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein.
By analyzing these interactions, researchers can understand the structural basis of binding and propose modifications to improve affinity and selectivity.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction. An MD simulation would track the movements of the ligand and protein atoms over time, revealing the stability of the binding pose and the flexibility of the complex. This information is crucial for understanding the kinetics of binding (on- and off-rates), which can be a key determinant of a drug's in vivo efficacy. MD simulations can also help to identify conformational changes in the protein upon ligand binding and can reveal the role of water molecules in mediating the interaction.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic properties and reactivity of molecules like this compound. By solving approximations of the Schrödinger equation, these methods provide insights into the molecular structure and electron distribution, which are fundamental to understanding a compound's chemical behavior.
For phenolic compounds, DFT calculations are often used to determine a range of molecular descriptors that correlate with reactivity. imist.ma These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. rjpn.org The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rjpn.orgbanglajol.info
In the case of this compound, the presence of both an electron-donating amino group and a hydroxyl group on the phenol ring influences the electronic landscape. The hydroxyl group, in particular, is a key site for reactions such as oxidation and is a primary determinant in the antioxidant properties of many phenolic compounds. researchgate.net Theoretical calculations can predict the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a critical parameter for evaluating antioxidant potential. A lower BDE indicates that the hydrogen atom is more easily abstracted, suggesting a higher potential for radical scavenging activity. umons.ac.be
Furthermore, quantum chemical calculations can elucidate the distribution of electron density and spin density in the molecule and its corresponding radical cation. researchgate.net This information helps to identify the most likely sites for electrophilic or nucleophilic attack, as well as the positions most susceptible to radical-mediated reactions. For instance, in aminophenol derivatives, the phenolic oxygen and the nitrogen of the amino group are often identified as major active sites. researchgate.netasianpubs.org
Below is an illustrative data table showcasing the types of electronic properties that can be calculated for this compound and related analogs using DFT methods, such as B3LYP with a 6-31G* basis set. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | O-H Bond Dissociation Enthalpy (kcal/mol) |
| This compound | -5.25 | -0.15 | 5.10 | 85.2 |
| 2-Amino-4-ethylphenol | -5.18 | -0.10 | 5.08 | 84.5 |
| 4-Ethylphenol (B45693) | -5.60 | 0.20 | 5.80 | 88.0 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in phenolic compounds.
In Silico Prediction of Metabolic Stability and Pathways (e.g., SmartCyp analysis)
The metabolic stability and pathways of a xenobiotic are critical determinants of its pharmacokinetic profile. In silico tools have become increasingly valuable in the early stages of drug discovery for predicting these properties, thereby helping to prioritize compounds with more favorable metabolic characteristics. creative-biolabs.comresearchgate.net
For this compound, several structural features are pertinent to its metabolism. The ethyl group on the phenol ring, the phenolic hydroxyl group itself, and the cyclopropylmethyl amine moiety are all potential sites for metabolic transformation.
SmartCyp is one such in silico tool that predicts the sites of metabolism mediated by cytochrome P450 (CYP) enzymes. It does so by calculating activation energies for the abstraction of a hydrogen atom or for the N-oxidation of different atoms in the molecule. The underlying principle is that lower activation energies correspond to more probable sites of metabolism.
The presence of the cyclopropyl group attached to the amine is of particular interest. While cyclopropyl groups can sometimes be used to block metabolism and increase a compound's half-life, cyclopropylamines can be susceptible to CYP-mediated oxidation. hyphadiscovery.com This can lead to the formation of reactive intermediates through ring-opening mechanisms, which may have toxicological implications. hyphadiscovery.com
The primary metabolic pathways for a compound like this compound would likely involve:
Oxidation of the ethyl group: The benzylic protons of the ethyl group are often susceptible to hydroxylation.
Hydroxylation of the aromatic ring: The phenol ring can undergo further hydroxylation, although the existing hydroxyl group will direct the position of this modification.
Oxidation of the cyclopropylmethyl amine: The nitrogen atom can be oxidized, or the cyclopropyl ring itself may undergo oxidative cleavage.
Phase II conjugation: The phenolic hydroxyl group is a prime site for conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion.
An illustrative output from a hypothetical SmartCyp analysis for this compound is presented below, ranking potential sites of metabolism.
| Rank | Atom | Score | Predicted Metabolizing Enzyme |
| 1 | C (benzylic, ethyl group) | 55 | CYP2D6, CYP3A4 |
| 2 | N (amine) | 70 | CYP2C9, CYP3A4 |
| 3 | C (aromatic, ortho to OH) | 85 | CYP1A2 |
| 4 | C (cyclopropyl) | 95 | CYP2E1 |
Note: The data in this table is for illustrative purposes. The scores are arbitrary values representing the likelihood of metabolism, with lower scores indicating a higher probability.
Advanced Analytical and Characterization Methodologies in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like 2-[Amino(cyclopropyl)methyl]-4-ethylphenol. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, ¹H NMR and ¹³C NMR would be used to map out the carbon-hydrogen framework.
¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the ethylphenol ring, the methine proton of the aminomethyl group, the protons of the cyclopropyl (B3062369) ring, the methylene (B1212753) and methyl protons of the ethyl group, and the protons of the amino and hydroxyl groups. The splitting patterns (multiplicity) and coupling constants would confirm the connectivity between adjacent protons.
¹³C NMR: This analysis would reveal the number of unique carbon atoms. Expected signals would correspond to the carbons of the phenol (B47542) ring, the benzylic carbon, the cyclopropyl carbons, and the ethyl group carbons.
While specific experimental data for this compound is not publicly available, the following table illustrates the type of data that would be expected from a ¹H NMR analysis, based on the analysis of similar structures like 4-ethylphenol (B45693). researchgate.net
| Hypothetical ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | ~7.0 | d | Aromatic H | | ~6.8 | d | Aromatic H | | ~6.7 | s | Aromatic H | | ~4.8 (broad s) | s | Phenolic OH | | ~3.5 | t | Methine CH-N | | ~2.6 | q | Ethyl CH₂ | | ~1.8 (broad s) | s | Amino NH₂ | | ~1.2 | t | Ethyl CH₃ | | ~0.9-0.4 | m | Cyclopropyl CH, CH₂ | This table is illustrative and presents expected values. Actual experimental values may vary.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound (Molecular Formula: C₁₂H₁₇NO), confirming its elemental formula. Fragmentation patterns observed in the mass spectrum would offer further structural confirmation by showing the loss of specific groups, such as the cyclopropyl or ethyl moieties. rsc.org
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H stretch of the phenol, N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring. rsc.org
| Expected IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | 3400-3200 | O-H stretch (phenol), N-H stretch (amine) | | 3100-3000 | Aromatic C-H stretch | | 2980-2850 | Aliphatic C-H stretch | | 1610-1580 | Aromatic C=C stretch | | 1250-1200 | C-O stretch (phenol) | This table is illustrative and presents expected absorption regions.
Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in research samples.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comekb.eg Purity is determined by integrating the peak area of the main compound and any impurities, typically with UV detection at a wavelength where the phenol chromophore absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, the compound would likely require derivatization to increase its volatility and thermal stability. The phenol and primary amine groups could be converted to their trimethylsilyl (B98337) (TMS) ethers/amines. mdpi.com The derivatized compound would then be separated on a GC column and detected by a mass spectrometer. The retention time provides one level of identification, while the mass spectrum provides definitive structural confirmation. This method is highly sensitive and can be used for both qualitative and quantitative analysis of the compound in complex matrices. nih.govjmchemsci.com
| Illustrative Chromatographic Method Parameters | | :--- | :--- | | Technique | Parameter | Example Value | | HPLC | Column | C18, 4.6 x 150 mm, 5 µm | | | Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | | | Flow Rate | 1.0 mL/min | | | Detection | UV at 275 nm | | GC-MS | Derivatization | MSTFA or BSTFA | | | Column | DB-5ms, 30 m x 0.25 mm | | | Carrier Gas | Helium | | | Detection | Mass Spectrometry (Electron Ionization) | This table is illustrative and presents typical starting parameters for method development.
X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformations
X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution. researchgate.net Since this compound contains a chiral center at the carbon atom bearing the amino and cyclopropyl groups, it can exist as a pair of enantiomers. If a single crystal of one enantiomer can be grown, X-ray diffraction analysis can determine its absolute configuration. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state. This information is crucial for understanding structure-activity relationships.
Biophysical Techniques for Characterizing Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
To understand the biological mechanism of a compound, it is vital to characterize its interactions with its molecular target, such as a protein or enzyme.
Isothermal Titration Calorimetry (ITC) ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of key thermodynamic parameters of the interaction between this compound and its biological target. These parameters include the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding interaction.
Surface Plasmon Resonance (SPR) SPR is another real-time, label-free method for studying biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. Binding is detected as a change in the refractive index at the surface. SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the dissociation constant (Kₔ) can be calculated.
Applications of Omics Technologies (e.g., Proteomics, Metabolomics) in Elucidating Biological Mechanisms
Omics technologies provide a global view of the changes within a biological system in response to treatment with a compound like this compound.
Proteomics Proteomics involves the large-scale study of proteins. In this context, cells or tissues would be treated with the compound, and changes in protein expression or post-translational modifications would be analyzed, often using techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry. nih.gov This can help identify the specific cellular pathways and protein networks that are affected by the compound, offering clues to its mechanism of action and potential off-target effects. nih.gov
Metabolomics Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolite profiles. By comparing the metabolome of a system (e.g., cells, biofluids) before and after treatment with this compound, researchers can identify metabolic pathways that are perturbed by the compound. This approach can reveal biomarkers of the compound's effect and provide a deeper understanding of its physiological impact.
Emerging Research Applications and Potential Translational Pathways
Role as a Molecular Probe in Chemical Biology
While direct studies on 2-[Amino(cyclopropyl)methyl]-4-ethylphenol as a molecular probe are not yet available, its structural components, particularly the aminophenol group, suggest a strong potential in this area. Aminophenols are known precursors in the synthesis of a wide range of dyes and stains. researchgate.net Their derivatives are key intermediates in the production of more complex molecules, especially within the dye industry. researchgate.net This foundational chemistry is crucial for the development of molecular probes, which are essential tools for visualizing and studying biological processes.
The aminophenol structure can be chemically modified to create fluorescent probes. For instance, o-aminophenol derivatives have been explored for their diverse biological activities and potential therapeutic applications, including antioxidant and antibacterial properties. nih.gov The synthesis of novel o-aminophenol derivatives has been achieved through multi-step processes, yielding compounds that can be characterized using modern spectroscopic techniques. nih.gov Such synthetic versatility is a key attribute for developing molecular probes tailored to specific biological targets.
Furthermore, aminophenols are utilized in the creation of sensors. For example, electrochemical sensors have been developed for the detection of p-aminophenol, a metabolite of acetaminophen. mdpi.com This demonstrates the electrochemical activity of the aminophenol moiety, a property that can be harnessed in the design of sophisticated molecular probes for detecting specific analytes in biological systems. The inherent reactivity of the aminophenol group allows for its incorporation into larger molecular frameworks designed to interact with and report on biological molecules and events.
Pre-clinical Development Potential as a Lead Compound for Therapeutic Agents
The presence of the cyclopropyl (B3062369) group in this compound is a strong indicator of its potential in preclinical drug development. The cyclopropyl ring is a frequently utilized motif in medicinal chemistry, known to enhance a range of pharmacological properties. iris-biotech.de Its incorporation into drug candidates can lead to increased potency, improved metabolic stability, and reduced off-target effects. acs.org The rigid structure of the cyclopropyl group can also help to lock a molecule into its bioactive conformation, thereby enhancing its binding affinity to biological targets. unl.pt
The cyclopropyl fragment is present in numerous preclinical and clinical drug molecules, where it addresses common challenges in drug discovery. acs.org These include improving brain permeability, decreasing plasma clearance, and favorably altering the pKa of a drug to reduce efflux by proteins like P-glycoprotein. acs.org The cyclopropylamine (B47189) moiety, in particular, is a key structural feature in a number of pharmaceutical drugs and is also used as an intermediate in their synthesis. wikipedia.orgchemrxiv.org
The aminophenol scaffold itself is also of significant interest in medicinal chemistry. Derivatives of aminophenols have been investigated for a variety of biological activities, including antimicrobial and antidiabetic properties. nih.gov For example, Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated broad-spectrum activity against various bacterial and fungal strains. mdpi.com The combination of the proven pharmacological benefits of the cyclopropyl group with the bioactive potential of the aminophenol core makes this compound a compelling candidate for further investigation as a lead compound for new therapeutic agents.
Investigation of Applications in Materials Science
In the realm of materials science, the synthetic versatility of the aminophenol and cyclopropylamine components of this compound suggests a range of potential applications. Aminophenols are established precursors for the synthesis of various polymers and dyes. taylorandfrancis.com They are used in the manufacturing of anticorrosion agents in paints and as monomers in the synthesis of unsymmetrical diaminodiphenyl ethers, which are intermediates for new classes of polymers. taylorandfrancis.com
Specifically, para-aminophenols are utilized in the coatings industry to develop high-performance coatings with enhanced adhesion, corrosion resistance, and antioxidant properties. kajay-remedies.com They can be used as precursors to synthesize azo dyes, which serve as pigments in coatings. kajay-remedies.com The bifunctional nature of aminophenols, possessing both an amino and a hydroxyl group, allows for versatile chemical reactions, making them valuable building blocks in polymer chemistry. chemcess.com
Furthermore, cyclopropylamine derivatives are employed in the synthesis of specialty polymers and advanced coatings. longdom.org The strained cyclopropane (B1198618) ring can impart unique mechanical and thermal properties to materials. longdom.org This suggests that this compound could serve as a novel monomer or cross-linking agent in the development of advanced polymers with tailored properties.
Exploration of Agricultural Applications
Drawing insights from related compounds, there is a plausible basis for exploring the agricultural applications of this compound. The structurally related compound, 4-ethylphenol (B45693), has been identified as a potential botanical agrochemical with antifungal properties.
Moreover, cyclopropylamine derivatives are widely used in the formulation of various agrochemicals, including herbicides, fungicides, and insecticides. longdom.org The chemical reactivity of the cyclopropylamine moiety facilitates the production of stable and biologically active compounds for crop protection. longdom.org Cyclopropylamine itself is an important intermediate in the synthesis of herbicides. google.com The presence of the cyclopropylamine structure within a molecule can enhance its biological activity, a desirable characteristic for agrochemical development. researchgate.net Given that both the 4-ethylphenol and cyclopropylamine substructures have demonstrated utility in an agricultural context, their combination in this compound warrants investigation for potential synergistic or novel agrochemical activities.
Future Research Perspectives and Identification of Knowledge Gaps in the Field
The most significant knowledge gap concerning this compound is the near-complete absence of direct scientific research on the compound itself. While the potential applications discussed above are inferred from the known properties of its constituent chemical groups, empirical data on the specific biological, chemical, and physical properties of the molecule are lacking.
Future research should prioritize the synthesis and fundamental characterization of this compound. This would include detailed spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties. Following this, a systematic evaluation of its biological activities is crucial. This could involve screening for antimicrobial, antifungal, and cytotoxic effects to validate the preclinical potential suggested by its structure. nih.govnih.gov
In the context of chemical biology, synthesizing fluorescent derivatives and evaluating their utility as molecular probes for cellular imaging would be a logical next step. For materials science applications, polymerization studies could be conducted to explore its potential as a monomer or additive. Finally, in the agricultural domain, direct testing of its efficacy against common plant pathogens would be necessary to confirm the potential suggested by related compounds. Addressing these fundamental knowledge gaps through targeted research will be essential to unlock the full scientific and translational potential of this promising, yet underexplored, chemical compound. A comparative analysis of the toxicities of aminophenol isomers has revealed key data and knowledge gaps that need to be addressed in future studies. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
